molecular formula C29H36N6O7S B12745404 Enkephalin-met, trp(4)- CAS No. 63074-20-4

Enkephalin-met, trp(4)-

Cat. No.: B12745404
CAS No.: 63074-20-4
M. Wt: 612.7 g/mol
InChI Key: BMRNXCFZSGIXHL-XWGVYQGASA-N
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Description

Enkephalin-met, trp(4)- is a modified form of the naturally occurring opioid peptide, methionine enkephalin. Enkephalins are endogenous peptides that play a crucial role in modulating pain and stress responses in the body. They primarily interact with opioid receptors in the central and peripheral nervous systems to exert their effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-met, trp(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of enkephalin-met, trp(4)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of aqueous media in SPPS has been explored to reduce the environmental impact of traditional organic solvents .

Chemical Reactions Analysis

Types of Reactions: Enkephalin-met, trp(4)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enkephalin-met, trp(4)- has a wide range of applications in scientific research:

Mechanism of Action

Enkephalin-met, trp(4)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The peptide also modulates the activity of various signaling pathways, including those involved in stress response and immune regulation .

Comparison with Similar Compounds

Uniqueness: Enkephalin-met, trp(4)- is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities compared to other enkephalins and opioid peptides .

Properties

CAS No.

63074-20-4

Molecular Formula

C29H36N6O7S

Molecular Weight

612.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H36N6O7S/c1-43-11-10-23(29(41)42)35-28(40)24(13-18-14-31-22-5-3-2-4-20(18)22)34-26(38)16-32-25(37)15-33-27(39)21(30)12-17-6-8-19(36)9-7-17/h2-9,14,21,23-24,31,36H,10-13,15-16,30H2,1H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t21-,23-,24-/m0/s1

InChI Key

BMRNXCFZSGIXHL-XWGVYQGASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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